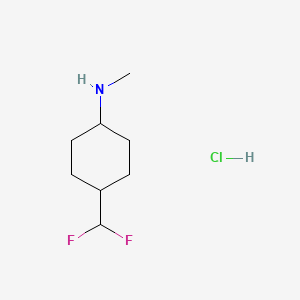
4-(Difluoromethyl)-N-methylcyclohexan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(Difluoromethyl)-N-methylcyclohexan-1-amine hydrochloride” is a derivative of cyclohexanamine, which is a six-membered cyclic compound with an amine functional group . The “4-(Difluoromethyl)” indicates the presence of a difluoromethyl group attached to the fourth carbon of the cyclohexane ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, difluoromethylation is a well-studied field. It often involves the use of difluoromethylation reagents and can be achieved through various methods such as electrophilic, nucleophilic, radical, and cross-coupling methods .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s difficult to provide a detailed analysis .Applications De Recherche Scientifique
a. Cyclooxygenase-2 (COX-2) Inhibition: Molecular docking studies have revealed that 4-difluoromethyl pyrazole derivatives exhibit strong binding affinity toward COX-2, an enzyme involved in inflammation. Compounds like 3a and 3f demonstrate high docking scores, indicating favorable interactions within the receptor’s binding site. The presence of hydrogen bonds and hydrophobic interactions contributes to their efficacy .
Agrochemicals
The difluoromethyl group significantly influences reactivity and lipophilicity, making it a valuable building block for tailored derivatives. In agrochemical applications:
b. Quinazolin(thi)ones Synthesis: A domino protocol allows selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones from readily available starting materials. This method provides access to structurally diverse compounds with potential agrochemical properties .
Materials Science
The incorporation of difluoromethyl groups enhances lipophilicity and metabolic stability, critical considerations in materials science:
c. Tailored Derivatives: Researchers utilize 4-difluoromethyl pyrazole as a building block to create customized derivatives. These compounds find applications in materials design, such as modifying surface properties or enhancing stability .
Anticancer Properties
Given the global impact of cancer, exploring novel compounds is crucial:
d. Potential Anticancer Agents: While specific studies on 4-(Difluoromethyl)-N-methylcyclohexan-1-amine hydrochloride are limited, its unique structure suggests potential anticancer activity. Further investigations are warranted to evaluate its effects on aberrant cell proliferation and metastasis .
Future Perspectives
Continued research into this compound’s applications may uncover additional fields where it can make a difference. Its versatility and intriguing properties make it an exciting area of study.
Remember, scientific progress often emerges from unexpected discoveries, and 4-difluoromethyl pyrazole could hold surprises yet to be unveiled! 🌟
Orientations Futures
Propriétés
IUPAC Name |
4-(difluoromethyl)-N-methylcyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N.ClH/c1-11-7-4-2-6(3-5-7)8(9)10;/h6-8,11H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIOJJGZRUOZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)-N-methylcyclohexan-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2630205.png)

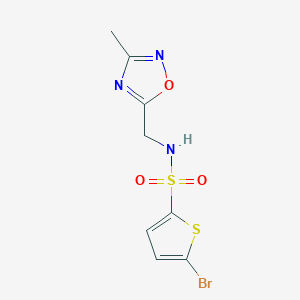

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2630212.png)
![2-[6-(2-Chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2630216.png)

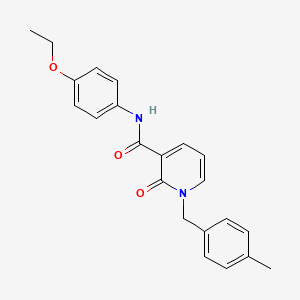
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxyacetamide](/img/structure/B2630221.png)
![2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2630222.png)
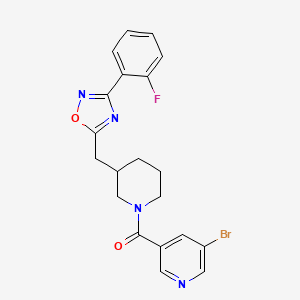
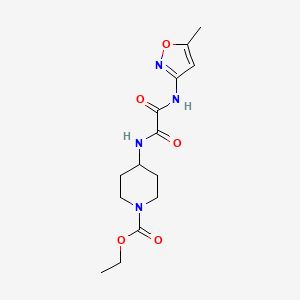
![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2630226.png)
